![molecular formula C21H26O2 B14271200 4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol CAS No. 138939-15-8](/img/structure/B14271200.png)
4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol is an organic compound with the molecular formula C15H16O3. It is also known by its common name, 5-hydroxybisphenol A. This compound is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a benzene ring with two hydroxyl groups at the 1 and 2 positions. The compound has a molecular weight of 244.286 g/mol and a density of 1.233 g/cm³ .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol typically involves the reaction of bisphenol A with catechol under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications .
化学反応の分析
Types of Reactions
4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
Bisphenol A (BPA): A well-known compound with similar structural features but lacking the cyclohexyl group.
Catechol-BPA: A derivative of bisphenol A with additional hydroxyl groups.
Uniqueness
4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interaction with biological targets .
特性
CAS番号 |
138939-15-8 |
|---|---|
分子式 |
C21H26O2 |
分子量 |
310.4 g/mol |
IUPAC名 |
4-[2-(4-cyclohexylphenyl)propan-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C21H26O2/c1-21(2,18-12-13-19(22)20(23)14-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h8-15,22-23H,3-7H2,1-2H3 |
InChIキー |
NBKMOQDHRVFQPT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[(1H-indazol-5-ylimino)methyl]-](/img/structure/B14271121.png)
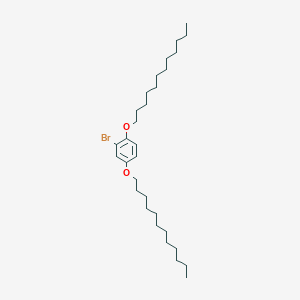
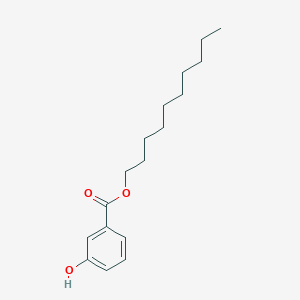
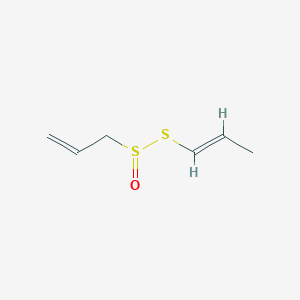
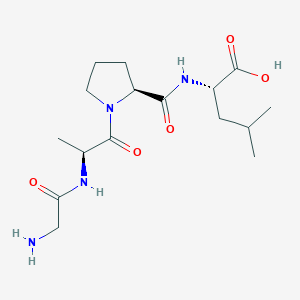
![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)

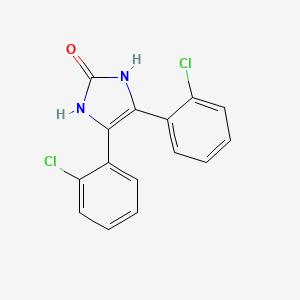
![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
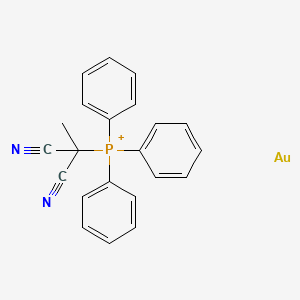
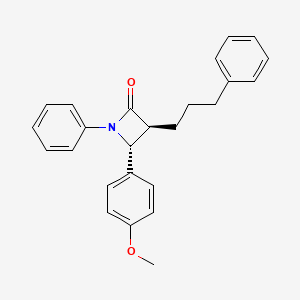
![[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B14271184.png)
